3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC18090822
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O3/c1-5-2-6-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
| Standard InChI Key | RCMIJIBGDAGZNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2CC(C2)(O1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The bicyclo[3.1.1]heptane framework consists of a seven-membered ring system with bridgehead methyl and oxygen substitutions. In 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, the oxygen atom occupies the 2-position, while the methyl group and carboxylic acid functionalize the 3- and 1-positions, respectively (Figure 1). Comparative X-ray crystallographic studies of related 3-oxabicyclo[3.1.1]heptanes reveal key geometric parameters:
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Bridgehead distances: 2.10–2.12 Å between bridgehead carbons , slightly shorter than meta-benzene analogues (2.42–2.43 Å) .
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Inter-substituent span: 4.75–4.77 Å for carboxylic acid and methyl groups , offering a spatial profile comparable to meta-aryl systems.
The methyl group at position 3 introduces steric and electronic perturbations that may influence ring puckering and hydrogen-bonding capacity.
Table 1: Molecular Descriptors of 3-Oxabicyclo[3.1.1]heptane Analogues
| Parameter | Value (3-Oxabicyclo Derivative) | Value (meta-Benzene) |
|---|---|---|
| Bridgehead distance (Å) | 2.10–2.12 | 2.42–2.43 |
| Substituent span (Å) | 4.75–4.77 | 4.93–5.05 |
| Angle between exit vectors | 120–124° | 116–122° |
Synthetic Methodologies
Core Assembly Strategies
The synthesis of 3-oxabicyclo[3.1.1]heptane derivatives typically involves photochemical [2+2] cycloaddition or catalytic ring-closing metathesis. A scalable route to 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid analogues begins with α,β-unsaturated ketones, which undergo stereoselective reduction and acid-catalyzed cyclization . For example:
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Reduction-Isomerization Sequence:
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Functionalization:
For the 3-methyl variant, introducing the methyl group likely occurs during the cyclization step via judicious choice of starting materials (e.g., pre-methylated cyclohexenones).
Physicochemical Properties
Solubility and Lipophilicity
The 3-oxabicyclo[3.1.1]heptane scaffold significantly improves aqueous solubility compared to aromatic counterparts. In a case study, replacing benzene with 3-oxabicyclo[3.1.1]heptane in Sonidegib analogue 51 increased solubility by >500% (clogD reduced from 4.5 to 2.5) . The carboxylic acid moiety in 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid further enhances hydrophilicity, with predicted pKa ≈ 4.2 based on analogous systems .
Metabolic Stability
Human liver microsomal assays for 3-oxabicyclo[3.1.1]heptane derivatives show moderate metabolic stability (CLint = 15–30 µL/min/mg) . The methyl group may sterically shield labile positions, potentially extending half-life relative to non-methylated analogues.
Biological Applications
Bioisosteric Replacement
The 3-oxabicyclo[3.1.1]heptane core serves as a saturated bioisostere for meta-benzene in drug candidates . Key advantages include:
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Reduced lipophilicity: Improved drug-likeness and blood-brain barrier permeability .
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Conformational rigidity: Preorganizes substituents for target binding .
In the Sonidegib analogue 51, this substitution maintained nanomolar Hedgehog pathway inhibition (IC50 = 12 nM vs. 9 nM for parent drug) .
Future Directions
Targeted Functionalization
Emerging methods like late-stage fluorination (e.g., SF4-mediated conversion of -COOH to -CF3) could diversify the pharmacological profile of 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid derivatives.
Computational Modeling
Molecular dynamics simulations are needed to quantify the steric effects of the 3-methyl group on protein-ligand interactions, particularly in targets like G-protein-coupled receptors where meta-substituted aromatics are prevalent.
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